Cas no 476675-06-6 ((2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
(2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- SR-01000008971-1
- AB00685150-01
- F0760-1024
- AKOS005639301
- (Z)-3-(furan-2-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- SR-01000008971
- 476675-06-6
- (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Z48868357
-
- Inchi: 1S/C17H12N2O2S/c1-20-14-5-2-4-12(8-14)16-11-22-17(19-16)13(10-18)9-15-6-3-7-21-15/h2-9,11H,1H3/b13-9-
- InChI Key: MHNSHLAYZAPPSN-LCYFTJDESA-N
- SMILES: S1C=C(C2C=CC=C(C=2)OC)N=C1/C(/C#N)=C\C1=CC=CO1
Computed Properties
- Exact Mass: 308.06194880g/mol
- Monoisotopic Mass: 308.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 87.3Ų
(2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0760-1024-2μmol |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-5μmol |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-10μmol |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-20μmol |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-1mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-2mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-3mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-4mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-5mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
| Life Chemicals | F0760-1024-10mg |
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476675-06-6 | 90%+ | 10mg |
$79.0 | 2023-08-13 |
(2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
Comprehensive Overview of (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476675-06-6)
The compound (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile, identified by its CAS No. 476675-06-6, is a structurally intricate molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique thiazole and furan moieties, combined with a methoxyphenyl group, make it a versatile candidate for various applications. Researchers are particularly interested in its potential as a pharmacophore in drug discovery, owing to its ability to interact with biological targets.
In recent years, the demand for heterocyclic compounds like (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile has surged, driven by advancements in organic synthesis and computational chemistry. This compound's Z-configuration and conjugated system contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Its nitrile functionality further enhances its utility in click chemistry and bioconjugation.
The thiazole ring, a prominent feature of this compound, is known for its prevalence in bioactive molecules. This has led to increased searches for "thiazole derivatives in drug development" and "furan-containing compounds in pharmaceuticals." The methoxyphenyl group, on the other hand, is often associated with antioxidant and anti-inflammatory properties, aligning with current trends in natural product-inspired drug design.
From a material science perspective, (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile exhibits potential in the development of organic semiconductors and photovoltaic materials. Its π-conjugated system allows for efficient electron delocalization, a property highly sought after in optoelectronic devices. This has sparked interest in queries like "thiazole-based materials for solar cells" and "furan derivatives in organic electronics."
The synthesis of CAS No. 476675-06-6 typically involves multistep organic reactions, including cyclization and cross-coupling methodologies. Recent publications highlight its preparation via palladium-catalyzed reactions, a topic frequently searched by chemists exploring "green synthesis of heterocycles." The compound's stereoselectivity and yield optimization remain active areas of research, reflecting the broader scientific community's focus on sustainable chemistry.
In the context of drug discovery, (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been investigated for its potential kinase inhibitory activity. This aligns with the growing interest in "small molecule inhibitors for cancer therapy" and "targeted drug delivery systems." Its structural diversity allows for modifications that can enhance bioavailability and selectivity, addressing common challenges in medicinal chemistry.
Environmental considerations are also paramount in the study of this compound. Researchers are exploring its biodegradability and eco-friendly synthesis, responding to the increasing demand for "green chemistry in pharmaceutical production." The furan and thiazole rings, being derived from renewable resources, further underscore its appeal in sustainable development.
In summary, (2Z)-3-(furan-2-yl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476675-06-6) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and green chemistry. Its structural features and functional groups make it a subject of ongoing research, driven by the need for innovative solutions in healthcare and technology. As scientific inquiries continue to evolve, this compound is poised to remain at the forefront of chemical innovation.
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